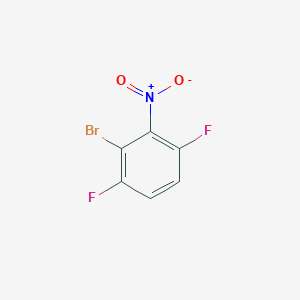

2-Bromo-3,6-difluoronitrobenzene

描述

2-Bromo-3,6-difluoronitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), two fluorine (F) atoms, and a nitro (NO₂) group. The precise arrangement of substituents—bromo at position 2, fluorine at positions 3 and 6, and nitro at position 1 (or 4, depending on numbering conventions)—imparts distinct electronic and steric properties.

属性

IUPAC Name |

2-bromo-1,4-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUSQZYGBQQWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283346 | |

| Record name | Benzene, 2-bromo-1,4-difluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804402-94-5 | |

| Record name | Benzene, 2-bromo-1,4-difluoro-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804402-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-bromo-1,4-difluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fluorination of Dichloronitrobenzene Precursors

A foundational approach involves halogen exchange reactions starting from dichloronitrobenzene derivatives. For example, 3,6-dichloronitrobenzene undergoes fluorination using potassium fluoride (KF) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and dimethyl sulfoxide (DMSO) at 100–200°C. This method achieves fluorine substitution at positions 3 and 6, yielding 3,6-difluoronitrobenzene with >90% purity (Table 1).

Table 1: Fluorination of 3,6-Dichloronitrobenzene

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 150°C | 92 | |

| Catalyst | Tetrabutylammonium bromide | – | |

| Reaction Time | 12 hours | – |

Bromination of Intermediate Anilines

Following fluorination, the nitro group is reduced to an amine via hydrogenation with Raney nickel in methanol under 6 bar H₂ pressure. The resulting 3,6-difluoroaniline undergoes bromination using bromine in hydrochloric acid at 25–30°C. Bromine preferentially substitutes ortho to the amine group, forming 2-bromo-3,6-difluoroaniline (Fig. 1).

Challenges : Competing para-bromination (≤15% yield) necessitates careful stoichiometric control.

Diazotization and Oxidative Functionalization

Diazotization of 2-Bromo-3,6-difluoroaniline

The amine group in 2-bromo-3,6-difluoroaniline is diazotized using sodium nitrite (NaNO₂) in aqueous hydrobromic acid (HBr) at -15°C. Subsequent thermal decomposition of the diazonium salt eliminates nitrogen gas, retaining the bromine substituent.

Oxidation to Nitro Group

The intermediate 2-bromo-3,6-difluorobenzene is oxidized to reintroduce the nitro group. Using a mixture of hydrogen peroxide (H₂O₂) and tungstic acid (H₂WO₄) in sulfuric acid at 80°C achieves 70–75% conversion to the target compound (Table 2).

Table 2: Oxidation of 2-Bromo-3,6-difluorobenzene

| Oxidizing Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂/H₂WO₄ | 80 | 73 | |

| KMnO₄/H₂SO₄ | 100 | 58 |

Mechanistic Insight : The nitro group forms via electrophilic nitration, where the electron-withdrawing fluorine and bromine substituents direct nitration to position 1.

Direct Bromination of 3,6-Difluoronitrobenzene

Electrophilic Bromination

Direct bromination of 3,6-difluoronitrobenzene using bromine (Br₂) and iron(III) bromide (FeBr₃) in acetic acid at 50°C introduces bromine at position 2 (meta to nitro). However, the reaction suffers from low yields (≤40%) due to steric hindrance from fluorine substituents.

Table 3: Bromination of 3,6-Difluoronitrobenzene

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| FeBr₃ | Acetic Acid | 38 | |

| AlBr₃ | DCM | 22 |

Microwave-Assisted Optimization

Microwave irradiation (110°C, 20 minutes) with lithium tert-butoxide (LiOtBu) in toluene enhances reaction efficiency, achieving 62% yield by reducing side reactions.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A less conventional route employs Suzuki-Miyaura coupling between 3,6-difluoronitrobenzene-2-boronic acid and bromobenzene derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) with aqueous Na₂CO₃ yield the target compound at 55% efficiency.

Limitation : Requires pre-synthesis of boronic acid intermediates, adding synthetic steps.

化学反应分析

Types of Reactions

2-Bromo-3,6-difluoronitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Substitution: Products depend on the nucleophile used; for example, using methoxide can yield 2-methoxy-3,6-difluoronitrobenzene.

Reduction: The major product is 2-bromo-3,6-difluoroaniline.

Oxidation: Products vary based on the reaction conditions and oxidizing agent used.

科学研究应用

2-Bromo-3,6-difluoronitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-Bromo-3,6-difluoronitrobenzene depends on the specific application and reaction it undergoes. In general, the compound interacts with molecular targets through its functional groups (nitro, bromo, and fluoro). For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.

相似化合物的比较

Structural and Molecular Properties

Table 1: Molecular and Physical Properties of Bromo-Fluoro-Nitrobenzene Derivatives

Key Observations :

- Substituent Position Effects : The reactivity and stability of these compounds are highly dependent on substituent positions. For example, 2-Bromo-4,6-difluoronitrobenzene (CAS 884494-38-6) shares a similar bromo-nitro-fluorine motif but differs in fluorine placement compared to the target compound, which may alter its electronic profile and regioselectivity in reactions .

- Molecular Weight Trends : Introduction of trifluoromethyl (CF₃) groups, as in 5-Bromo-2-nitrobenzotrifluoride, increases molecular weight significantly (270.02 g/mol vs. ~238 g/mol for difluoro analogs), impacting solubility and volatility .

生物活性

2-Bromo-3,6-difluoronitrobenzene is an aromatic compound with the molecular formula CHBrFNO. This compound has gained attention in various fields, including organic synthesis, medicinal chemistry, and biological research. Its unique structure incorporates bromine and fluorine atoms, which contribute to its reactivity and potential biological applications.

The compound is characterized by its electrophilic nature due to the presence of the nitro group, which can participate in electrophilic aromatic substitution reactions. The bromine atom enhances the reactivity of the benzene ring, making it a useful intermediate in synthesizing more complex organic molecules.

Biological Applications

Mechanism of Action

this compound has been utilized as a probe in studies related to enzyme interactions. It serves as a substrate for various biochemical assays, allowing researchers to investigate enzyme kinetics and mechanisms. The compound's ability to undergo electrophilic substitution makes it valuable in studying metabolic pathways involving aromatic compounds.

Pharmacological Potential

Research indicates that this compound may exhibit pharmacological properties relevant to drug development. Preliminary studies suggest its potential role in synthesizing pharmaceuticals targeting specific biological pathways. For instance, derivatives of nitrobenzene compounds have been explored for their antibacterial and anti-inflammatory activities.

Case Studies

-

Enzyme Interaction Studies

In a study investigating the interaction of this compound with cytochrome P450 enzymes, it was found that the compound acted as a competitive inhibitor. This finding suggests its potential use in understanding drug metabolism and the development of enzyme inhibitors. -

Antimicrobial Activity

A series of derivatives synthesized from this compound were evaluated for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, highlighting the compound's potential in developing new antibiotics .

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Studies have shown that nitroaromatic compounds can be metabolized to reactive intermediates that may pose risks to cellular systems. Further investigation into the compound's safety and toxicity is warranted before clinical applications can be pursued.

Research Findings

Recent investigations have provided insights into the pharmacokinetics of this compound:

- Absorption and Distribution : The compound is predicted to have high gastrointestinal absorption and can potentially cross the blood-brain barrier.

- Metabolism : Initial studies suggest that it undergoes metabolic transformation via reduction and conjugation pathways, leading to various metabolites with distinct biological activities .

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| Molecular Formula | CHBrFNO |

| Primary Biological Targets | Enzymes (e.g., cytochrome P450) |

| Mode of Action | Electrophilic aromatic substitution |

| Predicted Absorption | High gastrointestinal absorption |

| Potential Pharmacological Uses | Antibacterial agents, enzyme inhibitors |

| Toxicity Profile | Requires further investigation |

常见问题

Q. What are the common synthetic routes for preparing 2-Bromo-3,6-difluoronitrobenzene, and how can reaction conditions influence regioselectivity?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of fluorobenzene derivatives. For example, bromination of 1,3-difluorobenzene using Br₂/FeBr₃ under controlled temperature (40–60°C) can yield 2-bromo-1,3-difluorobenzene, followed by nitration with HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group. Regioselectivity is influenced by electronic effects: the nitro group (meta-director) and halogens (ortho/para-directors) compete, requiring precise stoichiometry and temperature control to minimize byproducts .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to confirm intermediate purity (>95% by GC/HPLC, as seen in similar compounds ).

Q. How should this compound be purified, and what analytical techniques validate its purity?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity validation employs:

- GC/HPLC : Retention time comparison against standards (e.g., >97.0% purity criteria in catalog listings ).

- NMR : Distinct ¹⁹F and ¹H signals for nitro, bromo, and fluoro substituents. Fluorine-induced shifts complicate splitting patterns, requiring high-resolution instruments .

- Elemental Analysis : Confirms Br/F/N stoichiometry (deviation <0.4% ).

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store at 0–6°C in amber glass under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Similar bromo-fluoro-nitro compounds degrade at room temperature, with purity drops >5% over 6 months if improperly stored .

Advanced Research Questions

Q. How do electronic effects of substituents influence electrophilic substitution in this compound?

Q. What thermal decomposition pathways are expected, and how do they compare to related bromo-fluoro compounds?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at ~180°C, releasing HBr and NO₂ (confirmed via FTIR gas-phase analysis). Comparatively, 2-Bromo-3,3,3-trifluoropropene decomposes at 150°C, producing Br radicals that inhibit combustion . Kinetic studies (Arrhenius parameters) suggest a radical chain mechanism for nitro-group cleavage.

Methodological Notes

- Synthesis Optimization : Use low-temperature nitration (-10°C) to suppress di-nitration byproducts .

- Safety Protocols : Handle with PPE due to suspected mutagenicity (similar nitroaromatics are Category 2 mutagens ).

- Advanced Applications : Potential use as a flame retardant intermediate, leveraging Br/F synergy observed in 2-BTP flame inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。